6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a chemical compound with a unique structure that includes a cyclopropyl group and a dihydropyridazinone core
Preparation Methods
The synthesis of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the cyclopropyl and oxopropyl groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
6-Cyclopropyl-2-(2-oxopropylsulfanyl)-4-trifluoromethyl-nicotinonitrile: This compound has a similar core structure but includes different functional groups, leading to distinct chemical and biological properties.
2-Cyclopropyl-4-(trifluoromethyl)-6-(2-oxopropylsulfanyl)pyridine-3-carbonitrile: Another related compound with variations in the functional groups and overall structure.
Properties
IUPAC Name |
6-cyclopropyl-2-(2-oxopropyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)6-12-10(14)5-4-9(11-12)8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUGPXFJELAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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